molecular formula C9H13BF3KO2 B13504605 Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-YL)borate

Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-YL)borate

Cat. No.: B13504605
M. Wt: 260.10 g/mol
InChI Key: UTRKKMLAWUXBKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate can be achieved through a formal [4 + 2] cycloaddition reaction. This reaction involves the use of organocatalysis to enable the formation of the bicyclic structure from simple starting materials under mild and operationally simple conditions . The reaction typically employs a chiral tertiary amine as the catalyst, which facilitates the enantioselective formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The compound must be stored under inert gas and at low temperatures to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate undergoes various chemical reactions, including:

    Substitution Reactions: The borate group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include organocatalysts, chiral amines, and various solvents that are compatible with the compound’s sensitivity to moisture and heat .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various borate derivatives, while oxidation and reduction reactions could produce different oxidation states of the compound.

Scientific Research Applications

Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate has several scientific research applications:

Mechanism of Action

The mechanism by which potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate exerts its effects involves its interaction with molecular targets through its borate and trifluoromethyl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate is unique due to its specific bicyclic structure, which provides distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications, particularly in the synthesis of complex organic molecules and the study of biochemical interactions .

Properties

Molecular Formula

C9H13BF3KO2

Molecular Weight

260.10 g/mol

IUPAC Name

potassium;trifluoro-(4-methoxycarbonyl-1-bicyclo[2.2.1]heptanyl)boranuide

InChI

InChI=1S/C9H13BF3O2.K/c1-15-7(14)8-2-4-9(6-8,5-3-8)10(11,12)13;/h2-6H2,1H3;/q-1;+1

InChI Key

UTRKKMLAWUXBKT-UHFFFAOYSA-N

Canonical SMILES

[B-](C12CCC(C1)(CC2)C(=O)OC)(F)(F)F.[K+]

Origin of Product

United States

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